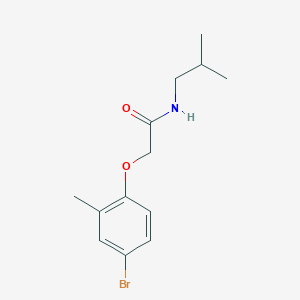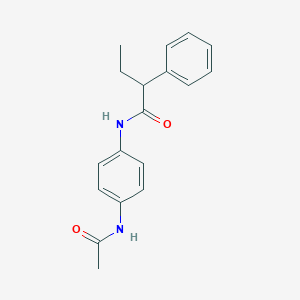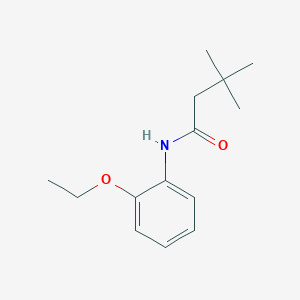
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester, also known as CX-5461, is a small molecule drug that has been recently developed as a potential anticancer agent. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is overexpressed in many types of cancer cells.
作用机制
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester works by selectively inhibiting Pol I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Cancer cells require high levels of rRNA synthesis to support their rapid growth and proliferation. By inhibiting Pol I transcription, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester disrupts the production of rRNA, leading to the inhibition of protein synthesis and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, it can cause some side effects, such as myelosuppression and gastrointestinal toxicity. In addition, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been found to have a long half-life, which may contribute to its prolonged effects on cancer cells.
实验室实验的优点和局限性
One of the advantages of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is its selectivity for cancer cells, which allows for targeted therapy. It is also relatively easy to synthesize and purify, making it accessible for research purposes. However, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has some limitations, such as its low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester research. One area of focus is the development of more efficient synthesis methods to increase the yield and purity of the drug. Another direction is the investigation of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in combination with other anticancer agents to enhance its efficacy and reduce its side effects. Additionally, further studies are needed to explore the potential of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester in treating other types of cancer and to understand its mechanism of action in more detail.
Conclusion:
In conclusion, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is a promising anticancer agent that selectively inhibits Pol I transcription in cancer cells. Its potential for targeted therapy and minimal toxicity to normal cells make it an attractive candidate for cancer treatment. Further research is needed to fully understand its mechanism of action and to explore its potential in treating different types of cancer.
合成方法
The synthesis of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves several steps, including the protection of the indole nitrogen, the coupling of the cyclohexylcarbamic acid, and the esterification of the carboxylic acid. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The yield of 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester is typically around 20-30%.
科学研究应用
1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has been extensively studied for its potential use in cancer treatment. It has been found to be effective against various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. In preclinical studies, 1-Cyclohexylcarbamoylmethyl-1H-indole-3-carboxylic acid methyl ester has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiotherapy.
属性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
methyl 1-[2-(cyclohexylamino)-2-oxoethyl]indole-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c1-23-18(22)15-11-20(16-10-6-5-9-14(15)16)12-17(21)19-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8,12H2,1H3,(H,19,21) |
InChI 键 |
UXLHGRDYPSTKPO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
规范 SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B297104.png)






![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)